molecular formula C17H12N2O B3256346 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one CAS No. 26824-84-0

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one

Cat. No.: B3256346
CAS No.: 26824-84-0
M. Wt: 260.29 g/mol
InChI Key: PIXJSFHEZJXVPE-UHFFFAOYSA-N
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Description

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with a phenyl group at the 4-position and a prop-2-yn-1-yl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.

    Attachment of the Prop-2-yn-1-yl Group: This step often involves alkylation reactions using propargyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The prop-2-yn-1-yl group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, while the phenyl group can contribute to π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazolin-2(1H)-one: Lacks the prop-2-yn-1-yl group, which may affect its biological activity and chemical reactivity.

    1-(Prop-2-yn-1-yl)quinazolin-2(1H)-one: Lacks the phenyl group, potentially altering its interaction with biological targets.

    Quinazolin-2(1H)-one: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness

4-Phenyl-1-(prop-2-yn-1-yl)quinazolin-2(1H)-one is unique due to the presence of both the phenyl and prop-2-yn-1-yl groups, which can influence its chemical properties and biological activities. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-phenyl-1-prop-2-ynylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-2-12-19-15-11-7-6-10-14(15)16(18-17(19)20)13-8-4-3-5-9-13/h1,3-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXJSFHEZJXVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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